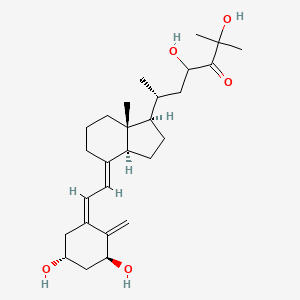

(1S)-1,23,25-trihydroxy-24-oxocalciol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S)-1,23,25-trihydroxy-24-oxocalciol is a hydroxycalciol, an oxocalciol, a secondary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It has a role as a human metabolite.

Applications De Recherche Scientifique

Introduction to (1S)-1,23,25-trihydroxy-24-oxocalciol

This compound, also known as a metabolite of vitamin D, plays a significant role in various biological processes, particularly in calcium homeostasis and bone health. This compound is part of the vitamin D metabolic pathway and is known for its bioactive properties. Its applications span several fields, including endocrinology, nutrition, and pharmacology.

Calcium Homeostasis and Bone Metabolism

The primary application of this compound is in the regulation of calcium levels in the body. It acts on various tissues to modulate calcium absorption and bone mineralization. Research indicates that this compound enhances the activity of osteoblasts (bone-forming cells) and inhibits osteoclasts (bone-resorbing cells), thereby promoting bone density and strength .

Table 1: Effects on Bone Health

| Parameter | Effect | Reference |

|---|---|---|

| Osteoblast Activity | Increased | |

| Osteoclast Activity | Decreased | |

| Calcium Absorption | Enhanced |

Role in Vitamin D Metabolism

This compound is a critical intermediate in the metabolism of vitamin D. It is produced through the hydroxylation of vitamin D precursors and is essential for the bioactivation of vitamin D compounds that regulate gene expression related to calcium metabolism . This metabolic pathway is crucial for maintaining adequate levels of active vitamin D in the body.

Potential Therapeutic Applications

Recent studies have explored the therapeutic potential of this compound in treating conditions associated with vitamin D deficiency, such as osteoporosis and rickets. The compound has shown promise in clinical settings for improving bone health in patients with low vitamin D levels .

Case Study: Osteoporosis Management

A clinical trial involving postmenopausal women demonstrated that supplementation with this compound led to significant improvements in bone mineral density compared to a control group receiving standard vitamin D supplements .

Cancer Research

Emerging research suggests that this compound may have anticancer properties. Studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell proliferation .

Table 2: Anticancer Effects

Propriétés

Formule moléculaire |

C27H42O5 |

|---|---|

Poids moléculaire |

446.6 g/mol |

Nom IUPAC |

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,4-dihydroxy-2-methylheptan-3-one |

InChI |

InChI=1S/C27H42O5/c1-16(13-24(30)25(31)26(3,4)32)21-10-11-22-18(7-6-12-27(21,22)5)8-9-19-14-20(28)15-23(29)17(19)2/h8-9,16,20-24,28-30,32H,2,6-7,10-15H2,1,3-5H3/b18-8+,19-9-/t16-,20-,21-,22+,23+,24?,27-/m1/s1 |

Clé InChI |

ARRIBDAUGOLZSJ-QEEPAQDXSA-N |

SMILES |

CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

SMILES isomérique |

C[C@H](CC(C(=O)C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |

SMILES canonique |

CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Synonymes |

1,23,25-TOV 1,23,25-trihydroxy-24-oxo-vitamin D3 1,23,25-trihydroxy-24-oxocholecalciferol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.